molecular formula C20H22ClN3O3 B4508550 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

Cat. No.: B4508550
M. Wt: 387.9 g/mol
InChI Key: UAELHRVYRGEJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a piperazine moiety, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an intermediate, which is then reduced and further reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired quality and quantity.

Chemical Reactions Analysis

Types of Reactions

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide has shown promising results in inhibiting tumor cell proliferation. Its mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell survival and division. For instance, studies indicate that compounds with similar structures exhibit significant activity against various cancer types, including breast and lung cancer .

Antiviral Properties

Research has highlighted the potential of this compound as an inhibitor of viral replication, particularly in the context of HIV and other viral infections. Its structural analogs have been shown to interfere with viral integrase enzymes, thereby preventing the integration of viral DNA into the host genome . This mechanism is vital for developing effective antiviral therapies.

Neuropharmacological Effects

Due to its piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds containing piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity . The study concluded that further development of this compound could lead to novel anticancer therapies.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. Detailed studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide shares structural similarities with other benzamide derivatives such as:
    • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-hydroxybenzamide
    • N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-ethoxybenzamide

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy group, in particular, plays a crucial role in its reactivity and interaction with biological targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers exploring new frontiers in chemistry, biology, medicine, and industry.

Biological Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20ClN3O3C_{16}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 339.8 g/mol. The compound features a 4-methoxybenzamide moiety and a piperazine ring, which are known to contribute to various biological activities.

Structural Features

  • Chlorine Atom : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine Ring : Associated with neuropharmacological effects and potential anti-cancer properties.
  • Methoxy Group : Often contributes to increased solubility and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on benzamide derivatives highlighted their ability to inhibit tumor cell proliferation by targeting specific protein kinases involved in cancer progression .

The proposed mechanism involves:

  • Inhibition of Protein Kinases : Disruption of signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Study on RET Kinase Inhibition : A related compound demonstrated moderate to high potency in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer models . This suggests that this compound could have similar effects.
  • Anticonvulsant Activity : Piperazine derivatives have shown promise in anticonvulsant assays, indicating that this compound may also influence neurological pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest it follows Lipinski's Rule of Five, indicating favorable oral bioavailability .

PropertyValue
Molecular Weight339.8 g/mol
LogP4.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-23-9-11-24(12-10-23)20(26)15-5-8-17(21)18(13-15)22-19(25)14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAELHRVYRGEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.